molecular formula C13H16N2O2S B2568379 N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide CAS No. 868230-92-6

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide

Cat. No.: B2568379
CAS No.: 868230-92-6
M. Wt: 264.34
InChI Key: MGLGMPYSSRJNNR-UHFFFAOYSA-N
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Description

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide is a synthetic organic compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-tubercular agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Target of Action

The primary target of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide, also known as N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)butyramide, is the muscarinic 4 (M4) receptor . The M4 receptor is a type of muscarinic acetylcholine receptor, which plays a crucial role in various physiological functions, including neurotransmission and smooth muscle contraction .

Mode of Action

This compound acts as a positive allosteric modulator of the M4 receptor . This means that it enhances the receptor’s response to its natural ligand, acetylcholine. It does this by binding to a site on the receptor that is distinct from the acetylcholine binding site, causing a conformational change that increases the receptor’s affinity for acetylcholine .

Biochemical Pathways

The activation of the M4 receptor by this compound can affect several biochemical pathways. One of the key pathways is the inhibition of adenylate cyclase activity, leading to a decrease in the production of cyclic AMP (cAMP). This can result in various downstream effects, such as a reduction in the release of certain neurotransmitters .

Pharmacokinetics

The pharmacokinetic properties of this compound are characterized by low intravenous clearance and excellent brain exposure . This suggests that the compound has good bioavailability and can effectively reach its target in the brain.

Result of Action

The activation of the M4 receptor by this compound can lead to various molecular and cellular effects. For instance, it can modulate the release of neurotransmitters, influence ion channel activity, and affect various cellular processes. These effects can contribute to the compound’s potential therapeutic effects .

Future Directions

The future directions of “N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)butyramide” research could involve further exploration of its potential therapeutic applications, given its role as a positive allosteric modulator of the M4 receptor . It could also involve further investigation into its physical and chemical properties, as well as its safety profile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide typically involves the condensation of 4-methoxy-7-methyl-1,3-benzothiazol-2-amine with butanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the butanamide moiety can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of N-(4-hydroxy-7-methyl-1,3-benzothiazol-2-yl)butanamide.

    Reduction: Formation of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanol.

    Substitution: Formation of N-(4-bromo-7-methyl-1,3-benzothiazol-2-yl)butanamide or N-(4-chloro-7-methyl-1,3-benzothiazol-2-yl)butanamide.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct chemical and biological properties. The presence of the methoxy and methyl groups at specific positions on the benzothiazole ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-4-5-10(16)14-13-15-11-9(17-3)7-6-8(2)12(11)18-13/h6-7H,4-5H2,1-3H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGLGMPYSSRJNNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NC2=C(C=CC(=C2S1)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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